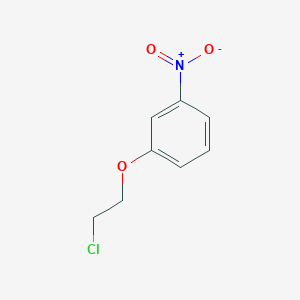

1-(2-Chloroethoxy)-3-nitrobenzene

Description

Contextualization of Aryl Nitroethers within Advanced Organic Chemistry

Aryl nitroethers, a class of compounds characterized by an ether linkage and a nitro group attached to an aromatic ring, are of considerable interest in advanced organic chemistry. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This is in contrast to the more common electrophilic aromatic substitution reactions seen in many other benzene (B151609) derivatives. ijrti.org The presence of the ether linkage further functionalizes the molecule, providing an additional site for chemical modification. This dual reactivity makes aryl nitroethers versatile synthons in the construction of complex organic molecules.

The stability of the nitrobenzene (B124822) structure, owing to its chemical properties, makes it more readily reduced than oxidized. iiste.org The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack, directing incoming electrophiles to the meta position. ijrti.org Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.

Significance of 1-(2-Chloroethoxy)-3-nitrobenzene as a Privileged Chemical Intermediate

This compound, with its specific substitution pattern, embodies the characteristics of a privileged chemical intermediate. The meta-disposed nitro and chloroethoxy groups on the benzene ring create a unique electronic and steric environment. The nitro group's electron-withdrawing effect is pivotal, influencing the reactivity of the entire molecule. researchgate.netmdpi.com The chloroethoxy side chain provides a reactive handle for a variety of chemical transformations. The chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups.

This strategic placement of functional groups makes this compound a valuable precursor in multi-step syntheses. For instance, the nitro group can be reduced to an amino group, a fundamental transformation in the synthesis of many pharmaceuticals and dyes. wikipedia.org This reduction, coupled with modifications at the chloroethoxy chain, opens pathways to a wide array of complex target molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| CAS Number | 87291-34-7 |

| MDL Number | MFCD02666030 |

Table 1: Chemical and Physical Properties of this compound. chemicalbook.comnih.gov

Historical Trajectory and Emerging Research Directions for Substituted Nitrobenzene Derivatives

The study of nitrobenzene and its derivatives has a rich history, dating back to the 19th century. Nitrobenzene itself was first synthesized in 1834 by Eilhardt Mitscherlich. britannica.comnih.gov Its primary industrial use has been in the production of aniline (B41778), a key precursor for dyes and polymers. wikipedia.orgnih.gov Over time, research has expanded to explore the diverse reactivity of substituted nitrobenzenes. The introduction of various functional groups onto the nitrobenzene core has led to the development of a vast library of compounds with a wide range of applications.

Early research focused on understanding the fundamental reactivity of these compounds, such as their behavior in electrophilic and nucleophilic substitution reactions. ijrti.org More recent research has shifted towards harnessing their potential in more complex synthetic strategies and for novel applications.

Emerging research directions for substituted nitrobenzene derivatives are multifaceted and include:

Development of Novel Catalytic Systems: Research is ongoing to develop more efficient and selective methods for the reduction of the nitro group and for other transformations of substituted nitrobenzenes.

Synthesis of Biologically Active Molecules: The structural motifs present in substituted nitrobenzenes are found in numerous biologically active compounds. Researchers are actively exploring the synthesis of new pharmaceutical agents and agrochemicals based on these scaffolds.

Materials Science: The electronic properties of substituted nitrobenzenes make them attractive candidates for applications in materials science, such as in the development of nonlinear optical materials and organic semiconductors. mdpi.com

The electrochemical reduction of nitrobenzene derivatives has also been a subject of comprehensive study, revealing that these compounds undergo a four-electron reduction to yield the corresponding hydroxylamine (B1172632) derivative. iiste.orgiiste.org The specific reduction potential is influenced by the nature and position of the substituents on the aromatic ring. iiste.org

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chloroethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNHTVVNRCRLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401749 | |

| Record name | 1-(2-chloroethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87291-34-7 | |

| Record name | 1-(2-chloroethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization for 1 2 Chloroethoxy 3 Nitrobenzene

Core Etherification Strategies for the Synthesis of 1-(2-Chloroethoxy)-3-nitrobenzene

Etherification stands as the fundamental approach for synthesizing this compound. This involves the formation of an ether linkage between a nitrophenol derivative and a halogenated ethane.

Nucleophilic Aromatic Substitution Approaches Utilizing 3-Nitrophenol (B1666305) and Halogenated Ethanes

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNA r) reaction. scranton.edunih.gov This reaction typically involves 3-nitrophenol and a halogenated ethane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644). The phenoxide ion, generated from 3-nitrophenol in the presence of a base, acts as the nucleophile, attacking the electrophilic carbon of the halogenated ethane. The nitro group on the benzene (B151609) ring is crucial as it activates the ring towards nucleophilic attack. libretexts.orgmsu.edu

The reaction is typically carried out in a suitable solvent, and the choice of base and reaction conditions can influence the yield and purity of the product. For instance, the synthesis of the related compound, 1-(2-chloroethoxy)-4-nitrobenzene, has been achieved by reacting p-nitrophenol with 1-bromo-2-chloroethane in acetonitrile (B52724) with potassium carbonate as the base, resulting in an 84% yield. chemicalbook.com A patented process for preparing nitrophenyl alkyl ethers involves reacting a nitrophenol with an alkyl halide in water, where the nitrophenol is first mixed with water, followed by the simultaneous addition of the alkyl halide and a hydrogen halide-binding compound. google.com

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol | 1-Bromo-2-chloroethane | Potassium Carbonate | Acetonitrile | 84% | chemicalbook.com |

| Nitrophenol | Alkyl Halide | Hydrogen Halide-binding Compound | Water | Not Specified | google.com |

Phase-Transfer Catalysis in Ether Bond Formation

Phase-transfer catalysis (PTC) offers an efficient method for conducting etherification reactions between reactants present in immiscible phases. crdeepjournal.orgmdma.ch In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase containing the halogenated ethane. crdeepjournal.orgbiomedres.us This technique can lead to increased reaction rates, milder reaction conditions, and improved yields by bringing the reacting species together. crdeepjournal.org The use of PTC is a well-established method for various organic syntheses, including O-alkylation of phenols. crdeepjournal.org

Regioselective Synthesis of this compound and Related Isomers

Regioselectivity is a critical aspect of synthesizing a specific isomer like this compound, as the starting materials can potentially yield ortho, meta, and para isomers.

Control of Substitution Patterns on the Nitrobenzene (B124822) Ring

The directing effect of substituents on the benzene ring plays a pivotal role in determining the regiochemical outcome of the reaction. The nitro group is a meta-directing deactivator for electrophilic aromatic substitution. msu.edu However, in nucleophilic aromatic substitution, electron-withdrawing groups like the nitro group activate the ring, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org

To synthesize the meta-substituted product, this compound, one must start with 3-nitrophenol. The position of the nitro group on the starting phenol (B47542) determines the final position of the chloroethoxy group. Therefore, the regioselective synthesis of the desired isomer is primarily achieved by selecting the appropriate starting nitrophenol isomer. Various nitrating agents and conditions have been explored to achieve regioselective nitration of phenols to obtain the desired starting materials. umich.eduresearchgate.netpaspk.org

Chromatographic Purification Strategies for Isomer Separation

Following the synthesis, a mixture of isomers may be present, necessitating effective purification methods. The separation of chloronitrobenzene isomers, which have very close boiling points, can be challenging by distillation. google.com

Chromatographic techniques are often employed to separate isomers. High-performance liquid chromatography (HPLC) is a powerful tool for the separation of closely related organic compounds. sielc.com For instance, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described for the analysis of a related compound, 1-(2-(2-chloroethoxy)ethoxy)-2-methoxybenzene. sielc.com Such methods can be adapted and optimized for the separation of this compound from its ortho and para isomers. Additionally, crystallization can be a viable method for separating isomers, particularly when a binary eutectic mixture is formed. google.com

Table 2: Chromatographic and Crystallization-Based Separation of Isomers

| Method | Principle | Application Example | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase. | Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene using a reverse-phase column. | sielc.com |

| Crystallization | Separation based on differences in solubility and the formation of eutectic mixtures. | Separation of p-chloronitrobenzene from o-chloronitrobenzene by cooling to crystallize the para isomer. | google.com |

Process Intensification and Scalability Studies in this compound Production

For the industrial production of this compound, process intensification and scalability are crucial considerations. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. This can involve the use of continuous flow reactors, microreactors, or advanced catalytic systems to improve reaction efficiency and reduce waste.

Scalability studies focus on translating a laboratory-scale synthesis to a larger, industrial scale while maintaining yield, purity, and safety. This involves optimizing reaction parameters such as temperature, pressure, reactant concentrations, and catalyst loading for large-scale reactors. The use of robust and cost-effective starting materials and reagents is also a key factor in ensuring the economic viability of the process on a larger scale. While specific studies on the process intensification and scalability for this compound are not extensively detailed in the provided search results, the principles of chemical engineering and process optimization would be applied to its production.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. acs.org The application of this technology to the synthesis of this compound, typically achieved through a Williamson ether synthesis, presents several potential benefits over traditional batch processing. In a hypothetical continuous flow setup, solutions of 3-nitrophenol and a suitable chloroethoxy source, such as 1,2-dichloroethane, would be continuously pumped and mixed in a reactor coil or a microreactor. amt.uksyrris.com

The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system allows for rapid optimization of reaction conditions. nih.gov For the synthesis of this compound, this would involve pumping a solution of the deprotonated 3-nitrophenol (formed by reaction with a base like sodium hydroxide (B78521) or potassium carbonate) and a solution of 1,2-dichloroethane through a heated reactor. The product stream would then be collected continuously.

Key advantages of a continuous flow approach include:

Enhanced Safety: The small reactor volumes inherent to flow chemistry mitigate the risks associated with handling potentially hazardous reagents and exothermic reactions. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or coiled tubes allows for efficient heat exchange and mixing, leading to more uniform reaction conditions and potentially higher yields. amt.uk

Rapid Optimization: The ability to quickly change reaction parameters and see the effect on the output in real-time significantly speeds up the process of finding optimal reaction conditions. nih.govrsc.org

Scalability: Scaling up a continuous flow process is often simpler than a batch process, as it can be achieved by running the system for longer or by "numbering up" (running multiple systems in parallel). osti.gov

A hypothetical continuous flow setup for the synthesis of this compound is depicted below:

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Unit |

| Reactant 1 | 3-Nitrophenol | - |

| Reactant 2 | 1,2-Dichloroethane | - |

| Base | Potassium Carbonate | - |

| Solvent | Dimethylformamide (DMF) | - |

| Reactor Temperature | 100 - 150 | °C |

| Residence Time | 5 - 20 | minutes |

| Flow Rate | 0.5 - 5 | mL/min |

| Pressure | 5 - 10 | bar |

This table illustrates a potential starting point for the optimization of the continuous flow synthesis of this compound. The actual optimal conditions would need to be determined experimentally.

Atom Economy and Reaction Efficiency Analysis

A critical aspect of modern chemical synthesis is the evaluation of its "greenness," for which atom economy and reaction efficiency are key metrics. wikipedia.orgnih.gov

Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org For the Williamson ether synthesis of this compound from 3-nitrophenol and 1,2-dichloroethane, the reaction can be represented as:

C₆H₅NO₃ (3-Nitrophenol) + C₂H₄Cl₂ (1,2-Dichloroethane) + Base → C₈H₈ClNO₃ (this compound) + Byproducts

The molecular weight of this compound is 201.61 g/mol . bldpharm.com To calculate the theoretical atom economy, we consider the molecular weights of the reactants that are incorporated into the final product. Assuming the use of a base like sodium hydroxide (NaOH), the balanced equation would be:

C₆H₅NO₃ + C₂H₄Cl₂ + NaOH → C₈H₈ClNO₃ + NaCl + H₂O

The molecular weights are:

3-Nitrophenol (C₆H₅NO₃): 139.11 g/mol

1,2-Dichloroethane (C₂H₄Cl₂): 98.96 g/mol

Sodium Hydroxide (NaOH): 40.00 g/mol

this compound (C₈H₈ClNO₃): 201.61 g/mol

Sodium Chloride (NaCl): 58.44 g/mol

Water (H₂O): 18.02 g/mol

The atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (201.61 / (139.11 + 98.96 + 40.00)) x 100% ≈ 72.5%

This calculation highlights that even with a 100% chemical yield, a significant portion of the reactant atoms end up as byproducts (in this case, sodium chloride and water).

Reaction Efficiency

While atom economy provides a theoretical maximum efficiency, reaction mass efficiency (RME) gives a more practical measure of the "greenness" of a process by considering the chemical yield, stoichiometry, and solvent usage. acs.orgtamu.edu

RME = (Mass of isolated product / Total mass of reactants and solvents) x 100%

In a continuous flow process, the RME can be significantly influenced by the optimization of reaction parameters. For instance, by minimizing the excess of one reactant and reducing the amount of solvent required, the RME can be improved.

Table 2: Hypothetical Reaction Efficiency Analysis for the Synthesis of this compound

| Parameter | Batch Process (Hypothetical) | Continuous Flow (Hypothetical) |

| Yield | 85% | 95% |

| Stoichiometric Ratio (Dichloroethane:Nitrophenol) | 1.5 : 1 | 1.1 : 1 |

| Solvent Volume | 10 mL / g of nitrophenol | 5 mL / g of nitrophenol |

| Calculated RME | ~7.5% | ~16.2% |

This hypothetical comparison demonstrates the potential for continuous flow synthesis to significantly improve reaction efficiency. The higher yield, reduced excess of reagents, and lower solvent consumption all contribute to a more sustainable and economical process. The ability to fine-tune these parameters in a continuous flow setup is a key driver for its adoption in modern chemical manufacturing.

Chemical Reactivity and Transformation Studies of 1 2 Chloroethoxy 3 Nitrobenzene

Reactivity of the Nitro Group in 1-(2-Chloroethoxy)-3-nitrobenzene

The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring and is itself a site for specific chemical transformations.

Selective Reduction to Anilino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding valuable aniline (B41778) derivatives. In the case of this compound, this reduction can be achieved chemoselectively. A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. wikipedia.org

Commonly used methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas. commonorganicchemistry.com Raney nickel is another effective catalyst for this transformation and is often preferred when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com Other methods involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgcommonorganicchemistry.com For instance, the reduction of nitroaromatics using sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄ in ethanol (B145695) has been demonstrated as an efficient method for producing the corresponding amines. jsynthchem.com

The selective reduction of the nitro group in the presence of the chloroethoxy moiety is crucial for synthesizing intermediates for pharmaceuticals and other fine chemicals. The resulting 3-(2-chloroethoxy)aniline (B575167) can then undergo further reactions at the newly formed amino group or at the chloro position of the side chain.

Influence of the Nitro Group on Aromatic Ring Activation/Deactivation in Further Electrophilic Substitutions

The nitro group is a powerful deactivating group for electrophilic aromatic substitution reactions. Its strong electron-withdrawing nature reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Furthermore, the nitro group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 5).

However, the ether linkage of the chloroethoxy group is an ortho-, para-director and an activating group. In this compound, the directing effects of the two substituents are complex. The positions ortho and para to the chloroethoxy group are positions 2, 4, and 6. The position meta to the nitro group is position 5. Therefore, electrophilic substitution is likely to be disfavored due to the deactivating effect of the nitro group. When forced, the position of substitution would depend on the specific reaction conditions and the nature of the electrophile.

Reactivity of the Chloroethoxy Moiety in this compound

The chloroethoxy group provides another handle for synthetic modifications, primarily through reactions involving the terminal chlorine atom.

Nucleophilic Displacement Reactions of the Aliphatic Chlorine Atom

The chlorine atom at the end of the ethoxy chain is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups. The reaction proceeds via an S_N2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

The presence of the nitro group on the aromatic ring can influence the rate of this reaction. Although the nitro group is primarily an electronic effector on the aromatic ring, it can have a modest long-range inductive effect that might slightly enhance the electrophilicity of the carbon bearing the chlorine, making it more susceptible to nucleophilic attack.

Common nucleophiles that can be used in this reaction include amines, thiols, alkoxides, and cyanides, leading to the formation of a diverse range of derivatives. For example, reaction with an amine would yield an aminoethoxy derivative, while reaction with a thiol would produce a thioether.

Orthogonal Functionalization Strategies via the Ether Linkage

The term "orthogonal functionalization" refers to the ability to selectively react one functional group in a molecule without affecting another. In this compound, the nitro group and the chloroethoxy moiety offer opportunities for such strategies.

One could first perform a nucleophilic substitution on the chloroethoxy chain and then subsequently reduce the nitro group. For instance, the chlorine could be displaced by a protected amino group. After deprotection, the nitro group could be reduced to an aniline. This stepwise approach allows for the controlled and selective modification of the molecule at two different positions, leading to complex and highly functionalized products.

Investigation of Cascade and Multicomponent Reactions Involving this compound

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation. nih.gov These reactions are highly efficient as they reduce the number of separate purification steps and the amount of waste generated.

This compound can be a valuable substrate for designing cascade reactions. For example, a process could be envisioned where the nitro group is first reduced in situ to an amine. This amine could then participate in an intramolecular cyclization reaction with the chloroethoxy side chain, potentially forming a heterocyclic ring system. The feasibility of such a cascade would depend on the specific reaction conditions and the relative rates of the reduction and cyclization steps.

Derivatization and Analog Development Based on 1 2 Chloroethoxy 3 Nitrobenzene

Synthesis of Advanced Anilino Intermediates from 1-(2-Chloroethoxy)-3-nitrobenzene

The conversion of this compound into advanced anilino intermediates is a fundamental process that unlocks its potential for further chemical synthesis. The primary transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 3-(2-chloroethoxy)aniline (B575167). This reaction is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed.

The resulting 3-(2-chloroethoxy)aniline is a key intermediate. The amino group can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and alkylation. The presence of the 2-chloroethoxy side chain provides an additional reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. For instance, reaction with other amines can lead to the formation of more complex secondary or tertiary anilino structures. These advanced intermediates are crucial building blocks for pharmaceuticals and other specialty chemicals.

Construction of Complex Heterocyclic Systems Utilizing this compound

The aniline (B41778) derivatives obtained from this compound are pivotal in the construction of various heterocyclic scaffolds, which form the core of many biologically active molecules.

Synthesis of Quinazoline-Based Scaffolds

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. While direct synthesis from this compound is not extensively documented, a plausible synthetic pathway involves the initial reduction to 3-(2-chloroethoxy)aniline. This aniline can then be utilized in established methods for quinazoline synthesis.

For example, the Niementowski quinazoline synthesis involves the reaction of an anthranilic acid derivative with an amide. A modified approach could involve the conversion of 3-(2-chloroethoxy)aniline to the corresponding anthranilic acid, followed by condensation with a suitable amide. Alternatively, modern methods often involve the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with various nitrogen sources. organic-chemistry.org The 3-(2-chloroethoxy)aniline could be a precursor to such starting materials, which then undergo cyclization to form the quinazoline ring system. The chloroethoxy group can be retained or further modified in the final product, influencing its properties.

A general scheme for the synthesis of quinazoline derivatives is the reaction of 2-aminobenzonitriles with other reagents. For instance, a microwave-assisted synthesis of quinazoline derivatives containing an α-aminophosphonate group has been reported starting from N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives. nih.gov

Development of Functionalized Pyridyl and Nicotinonitrile Derivatives

Pyridyl and nicotinonitrile derivatives are important components in agrochemicals and pharmaceuticals. The synthesis of these heterocycles from this compound would likely proceed through multi-step sequences. One potential strategy involves the transformation of the benzene (B151609) ring into a pyridine (B92270) ring. This could theoretically be achieved through ring-opening of the benzene derivative followed by ring-closing with a nitrogen source, although this is a complex and challenging transformation.

A more feasible approach would be to use the functional groups of this compound or its aniline derivative to build a pyridine ring onto the existing structure or to synthesize pyridyl-substituted derivatives. For example, the aniline derivative could be used in reactions known to form pyridine rings, such as the Hantzsch pyridine synthesis, by reacting it with a β-dicarbonyl compound and an aldehyde.

The synthesis of nicotinonitrile derivatives often involves the condensation of an enone with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate. chem-soc.si While a direct route from this compound is not apparent, its derivatives could be functionalized to create precursors suitable for such cyclization reactions.

Design and Synthesis of Macrocyclic and Polymeric Precursors

The bifunctional nature of this compound makes it an interesting candidate for the synthesis of macrocyclic and polymeric materials. The presence of two distinct reactive sites allows for its use as a monomer in polymerization reactions.

One strategy involves the initial reduction of the nitro group to an amine, forming 3-(2-chloroethoxy)aniline. This molecule now possesses a nucleophilic amino group and an electrophilic chloroalkyl group. Under appropriate conditions, this monomer could undergo self-condensation to form a polyether-aniline polymer, with the amino group of one monomer displacing the chlorine atom of another.

Alternatively, the chloroethoxy group can be modified first. For example, reaction with a diol could lead to a new monomer with two hydroxyl groups, which could then be polymerized with a dicarboxylic acid. Similarly, the nitro group could be part of a monomer that is subsequently polymerized, and the nitro groups in the resulting polymer could then be reduced to provide reactive amine functionalities along the polymer chain. These polymeric materials could have applications in areas such as liquid crystals and photoactive materials.

For macrocycle synthesis, two molecules of a derivative of this compound could be linked together through a "linker" molecule that reacts with both chloroethoxy groups. Subsequent intramolecular cyclization would then yield a macrocyclic structure. The principles of macrocyclization, such as macrolactonization or ring-closing metathesis, could be applied to suitably functionalized derivatives of the parent compound. nih.gov

Structure-Activity/Property Relationship (SAR/SPR) Investigations in New Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for the rational design of new molecules with desired biological activities or material properties. For derivatives of this compound, these studies would involve systematically modifying the structure and evaluating the impact on a specific endpoint.

Key areas for modification include:

The Chloroethoxy Chain: The length of the alkoxy chain could be varied, or the chlorine atom could be replaced with other halogens or functional groups (e.g., hydroxyl, amino, thiol). These changes would affect the molecule's polarity, flexibility, and reactivity, which could in turn influence its biological activity or physical properties.

The Nitro/Amino Group: The nitro group is a key feature that is often reduced to an amine. This amine can then be further functionalized (e.g., acylated, alkylated) to create a library of compounds. The nature of the substituent on the nitrogen atom would be a critical factor in any SAR study.

Advanced Spectroscopic and Structural Characterization of 1 2 Chloroethoxy 3 Nitrobenzene and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 1-(2-chloroethoxy)-3-nitrobenzene displays characteristic signals for both the aromatic and the aliphatic protons. The chemical shift values are influenced by the electronic environment of the protons. hw.ac.uk The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The electron-withdrawing nitro group (-NO₂) and the chloroethoxy group (-OCH₂CH₂Cl) significantly influence the chemical shifts of the aromatic protons. stackexchange.com The protons on the ethoxy chain appear as distinct triplets, a result of coupling between the adjacent methylene (B1212753) groups. researchgate.net

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.997 - 8.232 | m | 0.40 - 8.29 |

| Aromatic-H | 7.368 - 7.674 | m | 0.40 - 8.29 |

| -OCH₂- | ~4.3 | t | ~5.0 |

| -CH₂Cl | ~3.9 | t | ~5.0 |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. The aromatic region often presents as a complex multiplet (m) due to overlapping signals and multiple coupling interactions. chemicalbook.com |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. compoundchem.com Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears at a lower field, while the carbons of the chloroethoxy group appear in the aliphatic region of the spectrum. stackexchange.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 155 - 165 |

| C-NO₂ (Aromatic) | 145 - 150 |

| Aromatic CH | 110 - 135 |

| -OCH₂- | 65 - 75 |

| -CH₂Cl | 40 - 50 |

| Note: These are predicted ranges. Actual values can be influenced by the solvent and experimental conditions. The signals for the aromatic CH carbons can sometimes overlap. chemicalbook.comchemicalbook.com |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. scispace.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the two methylene groups of the ethoxy chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the proton signal of the -OCH₂- group will show a correlation to the corresponding carbon signal in the HSQC spectrum. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov In ESI-MS, this compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with a solvent or salt cation (e.g., [M+Na]⁺). The observation of an ion corresponding to the expected molecular weight plus the mass of the ionizing agent confirms the molecular mass of the compound. scispace.com For this compound (molecular weight ~201.62 g/mol ), one would expect to see a prominent ion at an m/z corresponding to this mass in the positive ion mode.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. eurl-pesticides.eu This high accuracy allows for the determination of the elemental formula of the molecule. By comparing the experimentally measured exact mass with the theoretical exact mass calculated for the chemical formula C₈H₈ClNO₃, the elemental composition can be unequivocally confirmed. This is a critical step in the characterization of newly synthesized compounds. semanticscholar.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is defined by the characteristic vibrations of its nitro, ether, chloroalkyl, and aromatic components.

The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro (NO₂) group. Due to the high polarity of the N-O bonds, these vibrations are typically intense. spectroscopyonline.com For aromatic nitro compounds, an asymmetric stretching vibration appears in the 1550-1475 cm⁻¹ region, while a symmetric stretch is observed between 1360-1290 cm⁻¹. orgchemboulder.com In this compound, a peak for the NO₂ asymmetric stretch is noted at 1520 cm⁻¹.

The ether linkage (C-O-C) in this aryl alkyl ether gives rise to two characteristic stretching bands. Aryl alkyl ethers typically exhibit a strong, asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.comlibretexts.orgopenstax.org The presence of the aromatic ring influences these vibrations, with the asymmetric stretch for aryl ethers generally falling in the 1300-1200 cm⁻¹ range. spectroscopyonline.com A C-O-C ether stretch for this compound has been identified at 1340 cm⁻¹.

Other significant absorptions include those from the aromatic benzene ring and the chloroalkane moiety. Aromatic C-H stretching vibrations are typically found between 3100-3000 cm⁻¹, while C-C in-ring stretching produces a series of peaks in the 1600-1450 cm⁻¹ region. pressbooks.pub The carbon-chlorine (C-Cl) bond shows a stretching vibration in the fingerprint region, generally between 850-550 cm⁻¹. libretexts.orgorgchemboulder.com Additionally, a C-H wagging vibration from the -CH₂Cl group can be observed in the 1300-1150 cm⁻¹ range. orgchemboulder.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Aromatic Nitro | Asymmetric Stretch (N-O) | 1550–1475 | orgchemboulder.com |

| Symmetric Stretch (N-O) | 1360–1290 | orgchemboulder.com | |

| Aryl Alkyl Ether | Asymmetric Stretch (C-O-C) | 1300–1200 | spectroscopyonline.com |

| Symmetric Stretch (C-O-C) | ~1040 | youtube.com | |

| Alkyl Halide | Stretch (C-Cl) | 850–550 | orgchemboulder.com |

| Wag (-CH₂Cl) | 1300–1150 | orgchemboulder.com | |

| Aromatic Ring | Stretch (C-H) | 3100–3000 | pressbooks.publibretexts.org |

| In-ring Stretch (C=C) | 1600–1450 | pressbooks.pub |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be inferred from the analysis of related nitroaromatic compounds. researchgate.netnih.gov

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture, assessing compound purity, and monitoring the progress of chemical reactions. For this compound, both gas and liquid chromatography are highly applicable.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This method is ideal for detecting and identifying volatile byproducts that may arise during the synthesis of this compound.

In a typical synthesis, such as a Williamson ether synthesis from 3-nitrophenol (B1666305) and 1,2-dichloroethane (B1671644), potential volatile impurities could include unreacted starting materials or side-products from elimination reactions. researchgate.net A GC method would utilize a capillary column, such as an HP-5ms, with a programmed temperature ramp to separate components based on their boiling points and polarity. dtic.mil

The coupled mass spectrometer fragments the eluting compounds, producing a unique mass spectrum for each. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (201.61 g/mol ). Characteristic fragments would include those from the loss of the chloroethyl group (-CH₂CH₂Cl) and the nitro group (-NO₂). Analysis of the mass spectra of other peaks in the chromatogram allows for the unambiguous identification of volatile byproducts.

Table 2: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS

| Compound | Role | Molecular Weight (g/mol) | Potential GC Elution Order |

|---|---|---|---|

| 1,2-Dichloroethane | Reactant | 98.96 | 1 |

| 3-Nitrophenol | Reactant | 139.11 | 2 |

| This compound | Product | 201.61 | 3 |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is exceptionally well-suited for assessing the purity of this compound and for monitoring the progress of its synthesis in real-time. cdc.gov

A common HPLC method for nitroaromatic compounds involves reversed-phase (RP) chromatography. sielc.com In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com Components are separated based on their hydrophobicity; less polar compounds are retained longer on the column. Given the structure of this compound, it is more hydrophobic than a polar starting material like 3-nitrophenol and would thus have a longer retention time. Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic chromophore absorbs strongly in the UV region.

By periodically injecting aliquots of a reaction mixture into the HPLC system, the consumption of reactants and the formation of the product can be tracked over time. bridgewater.eduacs.org The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound. This allows for the calculation of reaction conversion and product yield, enabling optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 3: Hypothetical HPLC Parameters and Expected Retention for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV at 258 nm |

| Analyte | Expected Retention Time |

| 3-Nitrophenol (Reactant) | Shorter |

| This compound (Product) | Longer |

Computational Chemistry and Theoretical Modeling of 1 2 Chloroethoxy 3 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of 1-(2-chloroethoxy)-3-nitrobenzene. These methods, particularly Density Functional Theory (DFT), provide deep insights into the molecule's behavior at an atomic level.

DFT is a powerful tool for investigating the electronic structure and energetics of nitroaromatic compounds. nih.govnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to determine its optimized ground-state geometry. arxiv.orgmdpi.com These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Furthermore, DFT is instrumental in mapping potential energy surfaces for chemical reactions. nih.govnih.gov By calculating the energies of reactants, products, and, most importantly, transition states, researchers can determine the activation energies and reaction enthalpies. For instance, in reactions involving the nitro group, such as its reduction to an amine, or nucleophilic substitution at the chloroethoxy side chain, DFT can identify the lowest-energy pathway. mdpi.comrsc.org Studies on similar molecules, like nitrobenzene (B124822), have used time-dependent DFT (TD-DFT) to investigate excited states and potential energy surfaces, which is crucial for understanding photochemical reactions. nih.gov The choice of functional and basis set is critical, as some methods may overestimate or underestimate certain properties, like the C-Cl bond length, which can be improved by using more advanced functionals. psu.edu

Table 1: Representative Theoretical Data for Energetic Properties

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| Ground State Energy | Varies with method | Baseline for stability and reaction energetics. |

| HOMO-LUMO Gap | ~4-6 eV | Indicator of chemical reactivity and electronic transitions. |

| Activation Energy (Nitro Reduction) | ~15-30 kcal/mol | Determines the kinetic feasibility of the reaction. |

| Activation Energy (SN2 on -CH2Cl) | ~20-35 kcal/mol | Influences the rate of side-chain modification. |

DFT is a cornerstone for predicting reaction mechanisms and regioselectivity. The nitro group in this compound is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions (relative to the nitro group). mdpi.com Conversely, for nucleophilic aromatic substitution (SNAr), it activates the ring, particularly at the ortho and para positions. DFT calculations can quantify these effects by modeling the transition states for substitution at different positions. nih.govresearchgate.net

For example, in a potential nitration reaction, DFT could be used to calculate the energy barriers for the addition of a nitronium ion (NO₂⁺) to the ortho, meta, and para positions relative to the existing chloroethoxy group. The results would almost certainly confirm that substitution meta to the nitro group is overwhelmingly favored. Similarly, for SNAr reactions, where a nucleophile might displace a leaving group on the ring (if one were present), DFT can predict the most likely site of attack. nih.govresearchgate.net Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can also rationalize regioselectivity by examining the interactions between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

The chloroethoxy side chain of this compound introduces significant conformational flexibility. Molecular dynamics (MD) simulations are the ideal tool for exploring this conformational space. cwu.eduspringernature.com Using force fields like AMBER or GROMOS, MD simulations can model the molecule's movement over time, revealing the most stable conformers and the energy barriers between them. nih.govyoutube.com This is crucial as the molecule's conformation can significantly impact its reactivity and interactions with other molecules.

MD simulations can also shed light on intermolecular interactions in condensed phases (liquid or solid). By simulating a system containing many molecules of this compound, one can study how they pack together and the nature of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) that govern the bulk properties of the substance. nih.gov Furthermore, MD simulations are invaluable for studying the molecule's behavior in a solvent, such as water, providing insights into solvation effects and the role of solvent molecules in potential reactions. uniroma1.it

In Silico Prediction of Novel Chemical Transformations and Derivative Design

Computational tools can accelerate the discovery of new reactions and the design of novel derivatives of this compound. By combining quantum chemical calculations with machine learning algorithms, it's possible to screen virtual libraries of reactants and catalysts to predict the outcomes of potential transformations. researchgate.net For instance, one could computationally explore the catalytic reduction of the nitro group using various metal catalysts or predict the products of cross-coupling reactions involving the chloroethoxy moiety.

Derivative design benefits immensely from in silico approaches. By systematically modifying the structure of this compound (e.g., by changing the substituents on the benzene (B151609) ring or altering the side chain) and calculating key properties like electronic structure, reactivity, and even predicted biological activity, researchers can identify promising new compounds for synthesis. This computational pre-screening saves significant time and resources compared to a purely experimental approach.

Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts, IR frequencies)

Computational methods are highly effective at predicting spectroscopic data, which is essential for the characterization and identification of this compound.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. youtube.com For a meta-disubstituted benzene ring like that in this compound, distinct patterns are expected in the aromatic region of the ¹H NMR spectrum. youtube.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the peaks in an infrared (IR) spectrum. researchgate.net For this compound, characteristic vibrational modes, such as the asymmetric and symmetric stretches of the NO₂ group, the C-O-C stretch of the ether, and the C-Cl stretch, can be predicted. researchgate.net Comparing the calculated IR spectrum with the experimental one provides a powerful method for structural validation. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Predicted Features | Corresponding Functional Group |

|---|---|---|

| ¹H NMR | Aromatic signals (δ 7.5-8.2 ppm), Triplets for -OCH₂- and -CH₂Cl (δ 3.9-4.4 ppm) | Aromatic ring, Chloroethoxy group |

| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), Ether carbon (δ ~68 ppm), Chlorinated carbon (δ ~42 ppm) | Aromatic ring, Chloroethoxy group |

| IR Spectroscopy | ~1520 cm⁻¹ (asymmetric stretch), ~1340 cm⁻¹ (symmetric stretch) | Nitro group (NO₂) |

| IR Spectroscopy | ~1250 cm⁻¹ (asymmetric stretch), ~1050 cm⁻¹ (symmetric stretch) | Ether (Ar-O-C) |

| IR Spectroscopy | ~750 cm⁻¹ (stretch) | C-Cl bond |

Note: The values in the table are approximate and can vary based on the computational method and solvent.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Development of Novel Ligands and Coordination Compounds Utilizing the Chloroethoxy Moiety

The chloroethoxy moiety of 1-(2-chloroethoxy)-3-nitrobenzene provides a reactive handle for the synthesis of novel ligands for coordination chemistry. The chlorine atom can be displaced by various donor atoms, such as nitrogen, sulfur, or oxygen, to create bidentate or polydentate ligands. These ligands can then be used to form coordination compounds with a variety of metal ions.

The design of these ligands often involves a multi-step synthesis where the chloroethoxy group is first modified, followed by transformation of the nitro group. For instance, reaction with a thiol can introduce a sulfur donor, and subsequent reduction of the nitro group to an amine creates a ligand with both sulfur and nitrogen donor sites. The resulting ligand can then be chelated to a metal center.

The properties of the resulting coordination compounds, such as their stability, geometry, and electronic properties, are influenced by the nature of the metal ion and the ligand structure. These novel coordination compounds can be explored for applications in catalysis, materials science, and as models for biological systems.

Exploration of this compound Derivatives as Precursors for Functional Materials

Derivatives of this compound are being investigated as precursors for a range of functional materials. The aromatic nitro group and the reactive chloroethoxy side chain allow for a variety of chemical modifications to tailor the properties of the resulting materials.

One area of exploration is in the synthesis of polymers. The functional groups on the benzene (B151609) ring can be used as points for polymerization. For example, the nitro group can be reduced to an amine, which can then be used in condensation polymerization reactions to form polyamides or polyimines. The chloroethoxy group can also be modified to introduce polymerizable functionalities.

Furthermore, the electronic properties of the nitroaromatic system make these derivatives interesting for applications in optoelectronic materials. By modifying the structure, it is possible to tune the absorption and emission properties of the molecules. Recent patents have indicated its use in the synthesis of liquid crystal monomers and photoactive polymers.

Table 2: Potential Functional Materials from this compound Derivatives

| Material Type | Synthetic Strategy | Potential Application |

| Polymers | Reduction of nitro group to amine for polycondensation | High-performance plastics, fibers |

| Liquid Crystals | Modification of both functional groups to create mesogenic structures | Display technologies |

| Photoactive Polymers | Incorporation of chromophores and photosensitive groups | Optical data storage, sensors |

This table highlights some of the functional materials that can be potentially synthesized from this compound derivatives.

Contribution to Methodological Advancements in Organic Chemistry

The study of the reactivity of this compound and its derivatives contributes to the broader understanding and advancement of organic chemistry methodologies. The presence of multiple, distinct reactive sites on a relatively simple molecule allows for the investigation of chemoselectivity in reactions.

For example, chemists can explore conditions that allow for the selective reaction of either the chloroethoxy group or the nitro group, while leaving the other untouched. This is crucial for developing efficient and controlled synthetic routes. The insights gained from these studies can then be applied to more complex molecules where selective functional group manipulation is essential.

Q & A

Q. What analytical challenges arise in quantifying trace levels of this compound in environmental matrices?

- Methodological Answer: Matrix interference from humic acids requires solid-phase extraction (SPE) using C18 cartridges. LC-MS/MS with MRM transitions (m/z 216 → 181) achieves detection limits of 0.1 ppb. Validation protocols:

- Spike-recovery tests (85–115% recovery in soil).

- Isotope dilution with ¹³C-labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.